Cas no 78658-49-8 (Boc-glu(osu)-obzl)
Boc-glu(osu)-obzl Chemical and Physical Properties
Names and Identifiers
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- L-Glutamic acid,N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2,5-dioxo-1-pyrrolidinyl)1-(phenylmethyl) ester
- Boc-Glu(OSu)-OBzl
- Boc-L-glutamic acid γ-N-hydroxysuccinimide ester α-benzyl ester
- BOC-L-GLUTAMIC ACID-Y-N-HYDROXYSUCCINIMIDE ESTER A-BENZYL ESTER 0.99
- BOC-L-GLUTAMIC ACID-A-BENZYL-Y-HYDROXYSUCCINIMID-DIESTER
- Boc-glu(osu)-obzl
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- MDL: MFCD00038648
- Inchi: 1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)29-13-14-7-5-4-6-8-14)9-12-18(26)31-23-16(24)10-11-17(23)25/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1
- InChI Key: UZVYXLRCVBQZNV-HNNXBMFYSA-N
- SMILES: O(C(N[C@H](C(=O)OCC1C=CC=CC=1)CCC(=O)ON1C(CCC1=O)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 434.16900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 13
Experimental Properties
- PSA: 128.31000
- LogP: 2.33930
Boc-glu(osu)-obzl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB312344-1 g |
Boc-glu(OSu)-Obzl, 95%; . |
78658-49-8 | 95% | 1g |
€144.50 | 2022-06-11 | |
| abcr | AB312344-5 g |
Boc-glu(OSu)-Obzl, 95%; . |
78658-49-8 | 95% | 5g |
€456.30 | 2022-06-11 | |
| TRC | B600190-100mg |
Boc-glu(osu)-obzl |
78658-49-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B600190-250mg |
Boc-glu(osu)-obzl |
78658-49-8 | 250mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B600190-500mg |
Boc-glu(osu)-obzl |
78658-49-8 | 500mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B600190-1g |
Boc-glu(osu)-obzl |
78658-49-8 | 1g |
$ 259.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-293835-1 g |
Boc-L-glutamic acid gamma-N-hydroxysuccinimide ester alpha-benzyl ester, |
78658-49-8 | 1g |
¥542.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-293835A-5 g |
Boc-L-glutamic acid gamma-N-hydroxysuccinimide ester alpha-benzyl ester, |
78658-49-8 | 5g |
¥2,091.00 | 2023-07-11 | ||
| eNovation Chemicals LLC | Y1238718-1g |
BOC-GLU(OSU)-OBZL |
78658-49-8 | 96% (HPLC) | 1g |
$125 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1238718-5g |
BOC-GLU(OSU)-OBZL |
78658-49-8 | í¦ 96% (HPLC) | 5g |
$585 | 2023-09-04 |
Boc-glu(osu)-obzl Suppliers
Boc-glu(osu)-obzl Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Boc-glu(osu)-obzl
Boc-Glu(OSU)-OBzl: A Comprehensive Overview
Boc-Glu(OSU)-OBzl (CAS No. 78658-49-8) is a compound that has garnered significant attention in the field of organic chemistry and peptide synthesis. This compound, also known as tert-butoxycarbonyl glutamic acid (OSU) benzyl ester, is a key intermediate in the synthesis of peptides and other bioactive molecules. Its structure consists of a glutamic acid residue with a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a benzyl ester (OBzl) protecting group on the carboxy terminus. The OSU group, which stands for o-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, is commonly used as an activating agent in peptide coupling reactions.
The Boc-Glu(OSU)-OBzl compound is widely employed in solid-phase peptide synthesis (SPPS), a method that revolutionized the field of peptide chemistry by enabling the automated synthesis of complex peptides. The Boc group is particularly useful as it provides excellent protection for the amino terminus under mild conditions, making it compatible with a wide range of amino acids and reaction conditions. The benzyl ester group, on the other hand, serves as a stable protecting group for the carboxy terminus, ensuring that the compound remains inert until activation with an appropriate coupling reagent such as OSU.
Recent advancements in peptide chemistry have further highlighted the versatility of Boc-Glu(OSU)-OBzl. Researchers have explored its use in the synthesis of bioactive peptides with therapeutic potential, such as antimicrobial peptides and peptide vaccines. For instance, studies have demonstrated that peptides synthesized using this compound exhibit enhanced stability and bioavailability due to the precise control over their structure during synthesis. Additionally, the use of Boc-Glu(OSU)-OBzl has been extended to the development of peptidomimetics, which are small molecules designed to mimic the functional properties of peptides while offering better pharmacokinetic profiles.
The application of Boc-Glu(OSU)-OBzl is not limited to peptide synthesis alone. It has also found utility in the construction of complex natural products and synthetic molecules. For example, chemists have utilized this compound as a building block in the total synthesis of biologically active compounds, such as cyclic peptides and macrocyclic compounds. The ability to selectively remove the Boc and OBzl groups at specific stages of synthesis allows for precise control over the assembly process, making this compound invaluable in multi-step organic syntheses.
In terms of recent research trends, there has been growing interest in green chemistry approaches to peptide synthesis. Scientists are exploring ways to minimize waste and improve efficiency in peptide assembly processes using compounds like Boc-Glu(OSU)-OBzl. For instance, researchers have developed new protocols that utilize catalytic amounts of coupling agents or employ solvent-free conditions to reduce environmental impact while maintaining high yields and purity.
Furthermore, advancements in analytical techniques have enhanced our understanding of how Boc-Glu(OSU)-OBzl behaves during various reaction conditions. High-resolution mass spectrometry and NMR spectroscopy have provided detailed insights into its structural integrity during coupling reactions and deprotection steps. These studies have led to improved synthetic strategies that optimize reaction conditions and minimize side reactions.
The importance of Boc-Glu(OSU)-OBzl extends beyond laboratory applications into industrial settings. Pharmaceutical companies rely on this compound for large-scale production of peptides used in drug discovery programs. Its compatibility with automated synthesizers makes it a preferred choice for high-throughput screening campaigns aimed at identifying novel therapeutic candidates.
In conclusion, Boc-Glu(OSU)-OBzl (CAS No. 78658-49-8) remains a cornerstone in modern peptide chemistry due to its versatility and reliability as an intermediate in organic synthesis. With ongoing research into new applications and green chemical methods, this compound continues to play a pivotal role in advancing our ability to design and produce complex bioactive molecules with precision and efficiency.
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